2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-
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Overview
Description
2-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzoylamino group, and esterification.
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the Benzoylamino Group: This can be achieved through an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the spirocyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, and the use of automated systems for the amide coupling and esterification steps.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoylamino group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various synthetic pathways.
Material Science: The compound’s spirocyclic structure can impart unique properties to materials, making it useful in the development of new polymers or other advanced materials.
Mechanism of Action
The mechanism by which 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable tool for probing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
- 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Uniqueness
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)-rel- is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzoylamino group and the ethyl ester, along with the spirocyclic core, distinguishes it from other similar compounds. This unique structure can lead to different reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-(benzoylamino)-, ethyl ester, (5R,9S)- is a complex organic compound that has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- CAS Number : [insert CAS number if available]
This compound features a spirocyclic structure, which contributes to its distinct chemical reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The spirocyclic framework allows for specific binding sites that can alter enzyme conformation and activity. For example:
- Enzyme Interaction : The compound has been shown to inhibit carboxylesterases, which are crucial in the hydrolysis of ester bonds. This inhibition can lead to significant changes in metabolic pathways and drug metabolism.
- Receptor Modulation : It may also interact with certain receptors involved in neurotransmission, potentially influencing signaling pathways pertinent to neurological functions.
Biological Activity
Research indicates that 2-Oxa-7-azaspiro[4.4]nonane derivatives exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound has antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of 2-Oxa-7-azaspiro[4.4]nonane against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a potential role as an antibiotic agent.
Case Study 2: Neuroprotection
In vitro assays demonstrated that specific derivatives could reduce apoptosis in neuronal cell lines exposed to oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme expression.
Comparative Analysis
The biological activity of 2-Oxa-7-azaspiro[4.4]nonane can be compared with other similar compounds:
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl (5R,9S)-9-benzamido-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)19-10-14(17(11-19)8-9-22-12-17)18-15(20)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,20)/t14-,17+/m1/s1 |
InChI Key |
VZMJNJPGIMSUNF-PBHICJAKSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@H]([C@]2(C1)CCOC2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N1CC(C2(C1)CCOC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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